N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide
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Overview
Description
N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzofuran moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . The benzofuran moiety can be introduced through cyclization reactions involving appropriate precursors. The final step involves the sulfonation of the benzofuran ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide
- N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and benzofuran moiety enhances its potential as a pharmacophore, while the sulfonamide group improves its solubility and bioavailability .
Properties
IUPAC Name |
N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-11-15-13(16-21-11)17-22(18,19)10-7-5-6-9-8-14(2,3)20-12(9)10/h5-7H,4,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQTZGWLCRZJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)NS(=O)(=O)C2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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